Nitarsone

Overview

Description

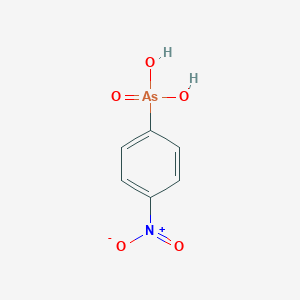

Nitarsone (4-nitrophenylarsonic acid) is a pentavalent organic arsenical compound historically used in poultry farming as a feed additive to prevent histomoniasis (blackhead disease), a protozoan infection caused by Histomonas meleagridis. It was marketed under the trade name Histostat-50 and administered at doses such as 0.1875 kg/ton of feed in chickens and turkeys . This compound was the last arsenic-based drug approved by the U.S. Food and Drug Administration (FDA) for use in food animals until its withdrawal in 2015 due to concerns over arsenic residues in meat and environmental contamination . Studies demonstrated its efficacy in reducing cecal and liver lesions in infected birds , but emerging resistance in H. meleagridis strains and public health risks led to its discontinuation .

Preparation Methods

Synthetic Routes to Nitarsone

This compound’s synthesis primarily revolves around functionalizing aromatic precursors with arsenic and nitro groups. The two dominant strategies are:

-

Direct nitration of arsanilic acid (4-aminophenylarsonic acid).

-

Sequential arsenic introduction and nitration on nitroaniline derivatives.

Industrial-scale production favors the first method due to its simplicity and cost-effectiveness.

Nitration of Arsanilic Acid

Reaction Overview

Arsanilic acid serves as the starting material, undergoing electrophilic aromatic nitration to introduce a nitro group at the meta position relative to the amino group. The reaction proceeds under mixed-acid conditions:

Reagents :

-

Arsanilic acid

-

Concentrated nitric acid (HNO₃)

-

Sulfuric acid (H₂SO₄) (catalyst and dehydrating agent)

Conditions :

-

Temperature: 0–5°C (prevents over-nitration and thermal decomposition).

-

Molar ratio (Arsanilic acid:HNO₃): 1:1.2.

-

Reaction time: 4–6 hours.

Mechanism :

-

Electrophilic attack : The amino group directs nitration to the ortho/para positions, but steric and electronic effects from the arsonic acid group favor meta substitution.

Yield : 65–70% after purification.

Optimization Considerations

-

Acid strength : Sulfuric acid maintains a low water content, enhancing nitronium ion stability.

-

Temperature control : Exothermic reactions require ice baths to avoid byproduct formation.

-

Stoichiometry : Excess HNO₃ ensures complete conversion but necessitates careful quenching to prevent oxidation of the arsenic moiety .

Diazotization and Coupling: Alternative Pathways

While less common, some protocols incorporate diazotization to functionalize intermediates:

Diazotization of Nitroaniline Intermediates

Steps :

-

Diazonium salt formation :

. -

Coupling reaction : The diazonium salt reacts with β-naphthol or similar agents under alkaline conditions to form azo derivatives (seldom used for this compound synthesis).

Challenges :

Purification and Characterization

Recrystallization

Protocol :

-

Dissolve crude product in hot ethanol (70°C).

-

Add deionized water dropwise until cloudiness appears.

-

Cool to 4°C for 12 hours.

-

Filter and dry under vacuum.

Purity :

Spectroscopic Confirmation

-

NMR : δ 8.2 (Ar-H, nitro group), δ 6.7 (Ar-H, amino group).

-

MS : m/z 263 [M+H]⁺.

Comparative Analysis of Methods

| Parameter | Nitration Route | Diazotization Route |

|---|---|---|

| Starting Material | Arsanilic acid | 3-nitroaniline |

| Key Reagents | HNO₃, H₂SO₄ | NaNO₂, HCl, β-naphthol |

| Yield (%) | 65–70 | 40–50 |

| Purity (%) | >98 | 85–90 |

| Scalability | Industrial | Laboratory-scale |

| Environmental Impact | Low (closed-loop systems) | High (toxic byproducts) |

Challenges and Industrial Scalability

Reaction Kinetics

Scientific Research Applications

Veterinary Medicine

Poultry Feed Additive

Nitarsone was historically used as a feed additive in poultry to promote growth, improve feed efficiency, and prevent diseases such as blackhead disease (histomoniasis), caused by the protozoan parasite Histomonas meleagridis . The compound enhances weight gain and overall health in birds, making it a valuable tool in poultry farming.

Mechanism of Action

this compound functions as an antiprotozoal agent by disrupting ATP production in protozoa, thereby interfering with their metabolic pathways . This mechanism is crucial for controlling infections that can significantly impact poultry health.

Environmental and Health Concerns

Despite its benefits in veterinary applications, this compound poses significant health risks. Chronic exposure to this compound can lead to the accumulation of inorganic arsenic (iAs) in animal tissues, which subsequently enters the human food chain . Studies have shown that turkey meat from producers using this compound contained higher levels of iAs and methylarsonate (MA), leading to increased cancer risks among consumers .

Case Study: Arsenic Exposure from Turkey Meat

A study analyzed turkey meat samples from various producers and found that those not prohibiting this compound use had elevated levels of iAs compared to organic alternatives. The estimated cancer risk associated with consuming this compound-treated turkey was significant enough to support the U.S. FDA's decision to withdraw this compound from the market in 2015 .

Regulatory Actions and Market Withdrawal

The increasing evidence of health risks led to regulatory scrutiny. Following the withdrawal of other arsenical compounds like roxarsone from the U.S. market, this compound remained until 2015 when it was also removed due to concerns about its safety and potential human health risks . This regulatory action reflects a broader trend towards minimizing the use of harmful substances in food production.

Comparative Analysis with Other Organoarsenic Compounds

This compound shares structural similarities with other organoarsenic compounds used in agriculture. Below is a comparative table highlighting some key differences:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | CHNOAs | Used as a poultry feed additive; antiprotozoal |

| Roxarsone | CHNOAs | Similar applications; withdrawn from U.S. market |

| Arsanilic Acid | CHNOAs | Used for growth promotion; less effective than this compound |

| Phenyl Arsonic Acid | CHOAs | Parent compound; lacks nitro group; less stable |

Mechanism of Action

The mechanism by which nitarsone exerts its effects involves the inhibition of certain enzymes and metabolic pathways in microorganisms. It targets the protozoan Histomonas meleagridis, which causes histomoniasis in poultry. By interfering with the metabolic processes of the protozoan, this compound prevents the disease and promotes the health and growth of poultry .

Comparison with Similar Compounds

Nitarsone belongs to the phenylarsonic acid class, which includes roxarsone , arsanilic acid , and carbarsone . These compounds share structural similarities but differ in applications, efficacy, and toxicity profiles.

Roxarsone (3-nitro-4-hydroxyphenylarsonic acid)

- Primary Use : Growth promoter and antiprotozoal agent in poultry.

- Efficacy: Less effective against H. meleagridis compared to this compound. Withdrawn in the U.S. in 2011 due to higher conversion to inorganic arsenic (iAs) in poultry meat .

- Toxicity: Metabolizes into carcinogenic iAs, with residues detected in liver and muscle tissues .

Arsanilic Acid (4-aminophenylarsonic acid)

- Primary Use : Swine and poultry growth promoter.

- Efficacy: Limited efficacy against protozoan parasites; primarily used for weight gain.

- Toxicity : Banned in the EU (1998) and U.S. (2012) due to environmental persistence and iAs formation .

Carbarsone (4-carbamoylphenylarsonic acid)

- Primary Use : Treatment of swine dysentery and poultry coccidiosis.

- Efficacy : Ineffective against H. meleagridis; phased out earlier than this compound .

- Toxicity : High iAs residues in meat; banned in the U.S. in 2012 .

Monosodium Monomethyl Arsenate (MSMA)

- Primary Use : Herbicide for lawns and golf courses.

- Efficacy: Not used in animals but contributes to environmental arsenic pools via microbial degradation .

- Toxicity: Classified as a carcinogen; banned in the EU but still used in the U.S. .

Data Tables

Table 1: Comparative Overview of Organic Arsenicals

Table 2: Arsenic Residues in Poultry (Nachman et al., 2016 )

| Sample Type | Inorganic Arsenic (μg/kg) | Methylarsonate (MA) (μg/kg) | This compound (μg/kg) |

|---|---|---|---|

| Conventional (this compound) | 0.64 | 5.27 | 0.92 |

| Organic/No this compound | 0.33 | 0.28 | < LOD |

Key Research Findings

Efficacy and Resistance

- This compound reduced cecal/liver lesions in turkeys by 40–60% compared to untreated groups . However, a 2014 study identified H.

- Compared to metronidazole (another antiprotozoal), this compound showed superior efficacy in Pakistani poultry, with metronidazole-resistant strains emerging .

Toxicity and Public Health Risks

- This compound use increased iAs levels in turkey meat by 94%, correlating with a 3.1 per million lifetime cancer risk .

- Environmental Impact: >90% of this compound is excreted unchanged, contributing to soil and water arsenic contamination .

Regulatory and Industry Response

- Global Use: this compound remains legal in Asia and India, perpetuating arsenic exposure risks .

Biological Activity

Nitarsone, an organoarsenic compound, has been widely used in poultry production primarily to prevent blackhead disease caused by Histomonas meleagridis. This compound has also been associated with improving weight gain and feed efficiency in poultry. Despite its beneficial applications, the biological activity of this compound raises significant concerns regarding arsenic exposure and potential health risks for consumers.

- Chemical Formula : C₆H₆AsNO₅

- Molecular Weight : 247.0371 g/mol

- Synonyms : p-Nitrophenyl arsonic acid, Histostat

This compound functions as a veterinary drug that acts on protozoan parasites. It is believed to exert its effects through the disruption of cellular processes in Histomonas meleagridis, leading to reduced viability and reproduction of the pathogen. However, its breakdown products can contribute to arsenic accumulation in animal tissues, which poses risks to human health upon consumption.

Arsenic Accumulation

The use of this compound in poultry has been linked to increased levels of inorganic arsenic (iAs) in meat products. A study analyzing turkey meat found that samples from conventional producers using this compound had significantly higher mean levels of iAs and methylarsonate (MA) compared to antibiotic-free or organic meat sources. Specifically:

| Source Type | Mean iAs (μg/kg) | Mean MA (μg/kg) |

|---|---|---|

| Conventional (with this compound) | 0.64 | 5.27 |

| Conventional (without this compound) | 0.33 | 0.28 |

| Organic | 0.39 | 1.54 |

The highest concentrations were found in samples collected during months of increased this compound application, indicating a seasonal variation in arsenic levels due to agricultural practices .

Cancer Risk Assessment

The potential cancer risk associated with consuming this compound-treated turkey was estimated based on lifetime average daily exposure (LADD) calculations. Using data from the National Health and Nutrition Examination Survey (NHANES), researchers estimated that the use of this compound could result in an additional 3.1 cases of bladder or lung cancer per million consumers over a lifetime . This estimation underscores the importance of monitoring arsenic levels in poultry products.

Case Study: Turkey Meat Analysis

In a comprehensive study conducted in Turkey, researchers collected turkey samples from various producers to analyze arsenic species. The findings indicated a direct correlation between this compound usage and elevated arsenic levels in meat, particularly highlighting the risks posed to consumers who regularly consume poultry products treated with this compound .

Environmental Impact

This compound's extensive use has also resulted in environmental concerns, particularly regarding its persistence in aquatic systems. Research indicates that this compound can undergo anaerobic respiration, leading to increased arsenic levels in water bodies near poultry farms . This environmental contamination poses additional risks not only to wildlife but also to human populations relying on these water sources.

Anthelmintic Effects

A study exploring the anthelmintic effects of this compound demonstrated its efficacy against Ascaridia dissimilis infections in turkeys. The prophylactic treatment resulted in complete suppression of egg production by the parasites, indicating that while this compound is effective against certain pathogens, it simultaneously contributes to arsenic accumulation .

Q & A

Basic Research Questions

Q. What established analytical methods are recommended for detecting Nitarsone and its metabolites in biological and environmental samples?

- Methodological Answer : Use high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) to quantify inorganic arsenic residues derived from this compound metabolism. Ensure sample preparation includes enzymatic digestion to release protein-bound arsenic species. Validation should follow guidelines for limit of detection (LOD), recovery rates, and matrix effects .

Q. How should researchers design experiments to evaluate this compound’s efficacy in preventing Histomonas meleagridis infections in poultry?

- Methodological Answer : Employ controlled in vivo trials with turkey poults, comparing this compound-treated groups (dose range: 50–200 ppm in feed) against placebo controls. Monitor infection rates via histopathology and PCR. Include a longitudinal component to assess latency of Blackhead disease suppression, referencing seasonal usage patterns noted in industry practices .

Q. What are the best practices for synthesizing this compound analogs to study structure-activity relationships?

- Methodological Answer : Follow organoarsenic synthesis protocols with strict inert atmosphere conditions to prevent oxidation. Characterize intermediates using H/C NMR and X-ray crystallography. Purity assessments must include elemental analysis and HPLC, adhering to journal-specific guidelines for compound characterization .

Advanced Research Questions

Q. How can contradictions in bioaccumulation data for this compound across avian species be resolved?

- Methodological Answer : Conduct comparative toxicokinetic studies in chickens vs. turkeys, measuring arsenic speciation in liver, kidney, and muscle tissues. Apply Bayesian meta-analysis to reconcile interspecies differences in metabolic pathways, accounting for variables like feed composition and exposure duration .

Q. What methodologies address confounding factors in epidemiological studies linking this compound to carcinogenic outcomes?

- Methodological Answer : Use propensity score matching to balance cohorts by age, diet, and geographic location. Stratify analysis by arsenic speciation profiles (e.g., inorganic vs. organic arsenic) and leverage cancer slope factors from dose-response models to estimate attributable risk .

Q. How can long-term ecological impacts of this compound residues in poultry waste be assessed?

- Methodological Answer : Implement soil mesocosm experiments to simulate arsenic leaching under varying pH and organic matter conditions. Pair with metagenomic sequencing to track arsenic-resistant microbial communities. Validate field data using geographic information systems (GIS) to map historical poultry farming regions .

Q. Methodological Frameworks

- For Experimental Design : Apply the PICOT framework (Population: poultry species; Intervention: this compound dosage; Comparison: untreated controls; Outcome: infection rates/arsenic residues; Time: 6–12 weeks) to structure hypothesis-driven studies .

- For Data Contradictions : Use triangulation by combining experimental, epidemiological, and computational models (e.g., molecular docking to predict this compound-enzyme interactions) .

- For Literature Synthesis : Systematically review patents and regulatory documents (e.g., FDA withdrawal notices) alongside peer-reviewed studies to contextualize historical usage and safety debates .

Properties

IUPAC Name |

(4-nitrophenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6AsNO5/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUFQLXAIUOWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6AsNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60348-34-7 (di-hydrochloride salt) | |

| Record name | Nitarsone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045007 | |

| Record name | Nitarsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98-72-6 | |

| Record name | Nitarsone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitarsone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitarsone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitarsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitarsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitarsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitarsone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITARSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP2EN8WORU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

298 - 300 °C | |

| Record name | Nitarsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.